molecular formula C6H3N5 B1214740 6-Cyanopurine CAS No. 2036-13-7

6-Cyanopurine

Cat. No.: B1214740
CAS No.: 2036-13-7
M. Wt: 145.12 g/mol
InChI Key: NHYQQYMSESLQDX-UHFFFAOYSA-N
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Description

6-Cyanopurine, also known as 6-Purinecarbonitrile, is a heterocyclic aromatic organic compound with the molecular formula C6H3N5. It is a derivative of purine, where a cyano group replaces the hydrogen atom at the sixth position of the purine ring.

Biochemical Analysis

Biochemical Properties

6-Cyanopurine plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids. It interacts with several enzymes and proteins, including purine nucleoside phosphorylase and xanthine oxidase. These interactions are crucial for the conversion of purine derivatives into nucleotides, which are essential for DNA and RNA synthesis. The compound’s ability to act as a substrate or inhibitor in these reactions highlights its importance in cellular metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases, such as Nek2, which are involved in cell cycle regulation and mitosis . By modulating the activity of these enzymes, this compound can alter cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity. For instance, this compound derivatives have been shown to inhibit the activity of Nek2 kinase by forming covalent bonds with cysteine residues in the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be converted into other purine derivatives under specific conditions, affecting its activity and potency . Additionally, prolonged exposure to this compound may lead to adaptive cellular responses, altering its initial effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine salvage pathway. It interacts with enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase, which are essential for the conversion of purine derivatives into nucleotides . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound in various cellular compartments . The distribution of this compound can affect its bioavailability and activity, influencing its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Cyanopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Cyanopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 6-Aminopurine or 6-Alkoxypurine.

    Reduction: 6-Aminopurine.

    Hydrolysis: 6-Carboxypurine.

Scientific Research Applications

6-Cyanopurine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of 6-Cyanopurine: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The cyano group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7H-purine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQQYMSESLQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174284
Record name 6-Cyanopurine
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Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036-13-7
Record name 9H-Purine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2036-13-7
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Record name 6-Cyanopurine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyanopurine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21625
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Record name 6-Cyanopurine
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Record name 1H-purine-6-carbonitrile
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Record name 6-CYANOPURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the provided research focuses on the synthetic utility of 6-cyanopurine and its derivatives, some studies highlight its biological activity. For example, this compound can inhibit aldehyde dehydrogenase in soybean bacteroids, affecting their aldehyde metabolism and ultimately inhibiting acetylene reduction (a measure of nitrogenase activity). [] Additionally, it serves as a color indicator for mutations in nitrogen fixation (nif) genes in Klebsiella pneumoniae, with different nif mutants exhibiting distinct color changes in media containing this compound. []

    ANone: The provided research primarily focuses on the synthetic chemistry of this compound and its use as a building block for various purine analogs. The abstracts do not provide information on these specific aspects related to material science, pharmacology, toxicology, or environmental science. Therefore, we cannot answer these questions based on the provided information.

    A: While the abstracts lack specific historical details, they showcase the evolution of synthetic approaches to this compound and its derivatives. Early work focused on synthesizing 6-cyanopurines from diaminomaleonitrile. [] More recent research explores efficient conversions of existing 6-cyanopurines into valuable intermediates like 6-alkoxyformimidoylpurines. [] This highlights a shift towards utilizing this compound as a versatile starting material for more complex purine analogs.

    A: The research on this compound demonstrates interdisciplinary synergy between synthetic organic chemistry and medicinal chemistry. The development of new synthetic routes for this compound and its subsequent transformation into diverse purine analogs, including those with potential antitubercular [] and antiviral activities [], exemplifies this collaboration. This research paves the way for further exploration of these compounds in biological systems, potentially leading to new drug discoveries and a better understanding of biological processes.

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